molecular formula C11H13ClFN3 B8219431 2-(3-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride

2-(3-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride

Cat. No.: B8219431
M. Wt: 241.69 g/mol
InChI Key: IVXWBZGBLDVTTR-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride is a synthetic organic compound that features a fluorinated phenyl ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluorophenyl group: This step involves the coupling of the pyrazole with a fluorinated benzene derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the ethanamine linkage: This can be done by reacting the intermediate with an appropriate amine under reductive amination conditions.

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives or hydrogenated products.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride
  • 2-(3-bromophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride
  • 2-(3-methylphenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride

Uniqueness

2-(3-fluorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-pyrazol-1-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.ClH/c12-10-4-1-3-9(7-10)11(8-13)15-6-2-5-14-15;/h1-7,11H,8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXWBZGBLDVTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CN)N2C=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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